Azonane-1-carbonyl chloride
Description
Context of Macrocyclic Compounds and Nitrogen Heterocycles in Synthetic Chemistry
Macrocycles, cyclic molecules containing rings of 12 or more atoms, are a significant class of compounds in chemistry and biology. mdpi.com They are found in numerous natural products with potent biological activities, including antibiotics and immunosuppressants. The synthesis of macrocycles is a challenging endeavor due to entropic factors that disfavor the formation of large rings. However, their unique ability to adopt specific three-dimensional conformations allows them to bind to biological targets with high affinity and selectivity. acs.org
Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom in the ring system, are fundamental components of a vast array of biologically active molecules. nih.govsemanticscholar.org They are integral to the structures of alkaloids, vitamins, and pharmaceuticals. The presence of nitrogen atoms can impart basicity, hydrogen bonding capabilities, and coordination sites for metal ions, all of which are crucial for biological function. Azonane, the parent structure of Azonane-1-carbonyl chloride, is a saturated nine-membered nitrogen heterocycle.
Overview of Acyl Chlorides as Synthetic Intermediates
Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids. youtube.com Their reactivity stems from the presence of a good leaving group (the chloride ion) attached to the carbonyl carbon. This makes them excellent electrophiles, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and water. youtube.comlibretexts.org This high reactivity makes acyl chlorides valuable intermediates in organic synthesis for the formation of esters, amides, and other carboxylic acid derivatives. khanacademy.orgwhiterose.ac.uk The conversion of a carboxylic acid to an acyl chloride is a common strategy to "activate" the carboxyl group for subsequent reactions.
Positioning of this compound as a Unique Building Block
This compound combines the structural features of a medium-sized nitrogen heterocycle with the reactivity of an acyl chloride. The nine-membered azonane ring provides a flexible yet constrained scaffold that can be incorporated into larger macrocyclic structures. The acyl chloride function serves as a reactive handle for attaching the azonane ring to other molecular fragments through the formation of a stable amide bond.
While specific research detailing the extensive use of this compound in the synthesis of complex macrocycles is not widely available in peer-reviewed literature, its potential can be inferred from the known reactivity of similar compounds. The introduction of the azonane moiety can influence the conformational properties of the resulting macrocycle, potentially impacting its biological activity. The synthesis of such a compound would likely involve the reaction of azonane with a phosgene (B1210022) equivalent.
Below is a data table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1881653-63-9 |
| Molecular Formula | C9H16ClNO |
| Molecular Weight | 189.68 g/mol |
| InChI | 1S/C9H16ClNO/c10-9(12)11-7-5-3-1-2-4-6-8-11/h1-8H2 |
| InChI Key | ARRJKPZUGOYXFU-UHFFFAOYSA-N |
This data is compiled from publicly available chemical supplier information.
Structure
2D Structure
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
azonane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c10-9(12)11-7-5-3-1-2-4-6-8-11/h1-8H2 |
InChI Key |
ARRJKPZUGOYXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCN(CCC1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Azonane 1 Carbonyl Chloride
Precursor Synthesis Strategies for the Azonane Ring System
The synthesis of the azonane core is a significant challenge in macrocyclic chemistry. The inherent entropic and enthalpic barriers to forming medium-sized rings (8-11 atoms) necessitate carefully designed synthetic routes.
Ring-Closing Methodologies for Azonane Formation
Ring-closing metathesis (RCM) stands out as a powerful and widely utilized strategy for the formation of unsaturated rings, including those of medium size. wikipedia.orgorganic-chemistry.org This method involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically based on ruthenium or molybdenum, to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.org For the synthesis of an azonane precursor, a linear amino-diene would be the required substrate.
The choice of catalyst is critical and can influence reaction efficiency and selectivity. Modern catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, exhibit high functional group tolerance, allowing for their use on complex substrates. organic-chemistry.orgnih.gov The resulting unsaturated azonane can then be hydrogenated to yield the saturated azonane scaffold.
Another, less common, approach is oxidative ring expansion. This method has been successfully applied to the synthesis of oxonanes and has been extended to azonanes. rsc.orgrsc.org The process typically involves a multi-step sequence starting from a smaller bicyclic precursor which is then oxidatively cleaved and expanded to the desired nine-membered ring. rsc.orgrsc.org
| Methodology | Key Reagents/Catalyst | Typical Precursor | Advantages | Limitations |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' Catalysts (Ru-based) | N-protected α,ω-diene | High functional group tolerance; mild reaction conditions; driven by ethylene release. wikipedia.org | Requires synthesis of diene precursor; potential for E/Z isomer formation; catalyst cost. organic-chemistry.org |
| Oxidative Ring Expansion | Oxidizing agents (e.g., RuO4) on a bicyclic precursor | Fused bicyclic systems (e.g., hexahydroisoindole) | Can generate fully saturated rings directly. | Multi-step process; harsh oxidative conditions may not be compatible with all functional groups. rsc.orgrsc.org |
Functionalization of Pre-formed Azonane Scaffolds
Once the core azonane ring is formed, it can be considered a molecular scaffold for further derivatization. nih.govmdpi.com Direct C–H functionalization of heterocycles is an emerging field that allows for the introduction of functional groups onto the carbon framework without pre-existing handles. nih.gov While specific protocols for azonane are not widely reported, strategies developed for other azines and saturated heterocycles could potentially be adapted. These methods often rely on transition-metal catalysis to achieve site-specific activation of C-H bonds. nih.gov
More traditionally, functional groups can be incorporated by designing them into the linear precursor before the ring-closing step. For instance, if an RCM approach is used, substituents can be placed on the diene chain, which will then be present in the final cyclic product. This "scaffold-first" approach allows for predictable placement of functionality. nih.gov
Formation of the Carbonyl Chloride Moiety
The introduction of the carbonyl chloride group onto the azonane nitrogen transforms the stable secondary amine into a highly reactive acylating agent. This can be achieved through several pathways.
Carboxylic Acid to Acyl Chloride Transformation Pathways
A common and reliable method to form an N-acyl chloride is a two-step process. First, the secondary amine of the azonane ring is converted to the corresponding carbamic acid (azonane-1-carboxylic acid). This can often be achieved by reaction with carbon dioxide. The subsequent step is the conversion of this carboxylic acid to the carbonyl chloride. This transformation is a cornerstone of organic synthesis, with several reagents available for this purpose. chemguide.co.ukpearson.com
Thionyl Chloride (SOCl₂) : This is a widely used reagent that converts carboxylic acids to acyl chlorides. chemistrysteps.comcommonorganicchemistry.comderpharmachemica.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk
Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent that operates under mild conditions. commonorganicchemistry.com The byproducts (CO, CO₂, HCl) are also gaseous.
Phosphorus Chlorides (PCl₅, PCl₃) : Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective but produce solid or liquid phosphorus-based byproducts (e.g., POCl₃ or H₃PO₃), which may require more rigorous purification steps. chemguide.co.ukwikipedia.orglibretexts.org
| Reagent | Formula | Typical Conditions | Byproducts | Key Advantages |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in solvent, often reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify workup. chemguide.co.ukderpharmachemica.com |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), cat. DMF, RT | CO(g), CO₂(g), HCl(g) | Mild conditions, gaseous byproducts. commonorganicchemistry.com |
| Phosphorus Pentachloride | PCl₅ | Cold reaction, no solvent required | POCl₃(l), HCl(g) | Highly reactive. libretexts.org |
| Phosphorus Trichloride | PCl₃ | Heating often required | H₃PO₃(s) | Alternative to PCl₅. chemguide.co.uk |
Alternative Routes to N-Acyl Chlorides in Macrocycles
A more direct route to Azonane-1-carbonyl chloride involves the reaction of the azonane secondary amine with phosgene (B1210022) (COCl₂) or a safer equivalent. rsc.orgwikipedia.org Phosgene is a highly reactive gas that readily reacts with amines to form carbamoyl (B1232498) chlorides. wikipedia.org Due to its extreme toxicity, solid phosgene equivalents such as triphosgene (B27547) are often preferred in laboratory settings. youtube.com The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This direct approach avoids the isolation of the intermediate carboxylic acid, potentially offering a more atom-economical route. rsc.org
Advanced Synthetic Strategies for this compound Derivatives
The creation of libraries of structurally diverse macrocycles is of great interest for drug discovery. cam.ac.uk Advanced strategies for synthesizing derivatives of this compound would employ principles of diversity-oriented synthesis. core.ac.uk
One approach involves a "build/couple/pair" strategy. cam.ac.uk In this context, various functionalized linear precursors could be synthesized (build), which are then subjected to a ring-closing reaction like RCM (couple/pair). This would generate a library of substituted azonane rings. Each member of this library could then be converted to the corresponding carbonyl chloride derivative.
Another strategy involves late-stage functionalization. A common azonane precursor could be synthesized on a larger scale. This scaffold could then be subjected to a panel of C-H functionalization reactions to install diverse chemical handles at various positions on the ring. nih.gov Following this diversification step, the carbonyl chloride moiety would be installed. This approach allows for the rapid generation of analogs from a common intermediate. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Azonane |
| Azonane-1-carboxylic acid |
| Thionyl Chloride |
| Oxalyl Chloride |
| Phosphorus Pentachloride |
| Phosphorus Trichloride |
| Phosgene |
| Triphosgene |
| Dimethylformamide (DMF) |
| Phosphorus Oxychloride |
| Phosphorous Acid |
Stereoselective Synthesis Approaches for Chiral Azonane Derivatives
The construction of chiral azonane (also known as azocane) frameworks with high enantiomeric purity is a significant challenge in organic synthesis due to the conformational flexibility of eight-membered rings. Several advanced catalytic methods have been developed to address this, enabling precise control over the stereochemistry of the final product. These approaches are crucial for producing specific stereoisomers of azonane derivatives, which can then be converted to the target carbonyl chloride.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles. One notable approach involves an enantioselective Michael addition–four-atom ring expansion cascade reaction. This method utilizes bifunctional aminocatalysts to facilitate the reaction between cyclobutanones activated by an N-aryl secondary amide and ortho-amino nitrostyrenes. This cascade process yields functionalized eight-membered benzolactams, which are precursors to chiral azonane derivatives, with good yields and remarkable stereoselectivity. researchgate.net For instance, certain reactions have achieved enantiomeric excesses (ee) as high as 96%. researchgate.net
Another organocatalytic strategy involves the Michael addition to 1-azadienes, which can be used to construct chiral fused azocane (B75157) frameworks with high regio-, chemo-, and stereoselectivity.
Transition Metal Catalysis: Palladium catalysis has been successfully employed in the enantioselective synthesis of related eight-membered oxazocine skeletons through a formal [4+4]-cycloaddition. nih.gov Researchers have designed novel P-chiral PNP-ligands (MQ-Phos) that, when complexed with palladium, catalyze the reaction between α,β-unsaturated imines and allylic carbonates. This method produces a variety of medium-sized rings in yields up to 92% and with excellent enantioselectivity, reaching up to 99% ee. nih.gov While this example produces an oxazocine, the principles of using chiral ligands to control the stereochemical outcome of cycloadditions are directly applicable to the synthesis of all-nitrogen containing rings like azonane. Transition metal catalysis offers a versatile platform for asymmetric synthesis, and its application remains a key area of research for constructing complex cyclic amines. researchgate.netmdpi.comnih.govresearchgate.net
Biocatalysis: Biocatalytic methods, which use enzymes to perform chemical transformations, offer exceptional selectivity under mild conditions. While specific examples for the direct synthesis of the azonane ring are still emerging, enzymatic C–H amidation has been demonstrated as a powerful strategy for the stereoselective construction of smaller lactam rings (4-, 5-, and 6-membered). nih.govresearchgate.net Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze intramolecular C-H amidation to produce β-, γ-, and δ-lactams in high yields and with outstanding enantioselectivity (up to 99% ee). nih.govresearchgate.net The principles of this approach, involving the selective functionalization of C-H bonds, hold promise for adaptation to larger ring systems like azonane, offering a future direction for highly selective and green synthesis.
Table 1: Comparison of Stereoselective Synthesis Methods for Azonane/Azocine Derivatives
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is essential for developing sustainable synthetic routes that minimize environmental impact. This involves considering factors such as atom economy, use of safer solvents, energy efficiency, and waste reduction throughout the synthesis of this compound.
Synthesis of the Azonane Ring: Traditional methods for synthesizing cyclic amines often involve multiple steps, including protection and deprotection, which generate significant waste. Green alternatives focus on streamlining these processes.
One-Pot Reactions: Methodologies that combine several synthetic steps into a single operation, known as one-pot reactions, are highly desirable. For example, procedures for synthesizing smaller cyclic amines via the chlorination of amino alcohols followed by cyclization in a single pot have been developed. nih.gov This approach avoids the isolation of intermediates and reduces solvent and energy consumption. nih.govresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. nih.govmdpi.comsci-hub.seresearchgate.net This technique has been widely applied to the synthesis of various azaheterocycles and represents a key tool for improving the energy efficiency of azonane synthesis. nih.gov
Aqueous Media and Bio-based Solvents: Replacing volatile and toxic organic solvents with water or bio-based alternatives is a cornerstone of green chemistry. Research has demonstrated the feasibility of synthesizing N-acylated amines and amides in water, which simplifies workup and eliminates the need for organic solvents. mdpi.comtandfonline.com The bio-derived solvent Cyrene™ has also been identified as a suitable medium for the synthesis of amides from acid chlorides, offering a greener alternative to traditional solvents like DMF and dichloromethane. hud.ac.uk
Formation of the N-Carbonyl Chloride Moiety: The conversion of the secondary amine of the azonane ring into a carbonyl chloride is the final step. Traditional reagents for this transformation, such as phosgene, are highly toxic. Green chemistry principles guide the search for safer and more efficient alternatives.
Safer Reagents: While phosgene is effective, its high toxicity necessitates special handling and presents significant safety risks. Alternative, less hazardous phosgene surrogates can be employed. The direct reaction of a secondary amine with phosgene can, in some cases, be performed without a solvent, which minimizes waste, although the inherent hazards of phosgene remain. google.com
Table 2: Application of Green Chemistry Principles to Synthesis Steps
Reaction Mechanisms and Mechanistic Studies of Azonane 1 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. This two-step addition-elimination mechanism is influenced by the electrophilicity of the carbonyl carbon and the ability of the chloride ion to act as a good leaving group.
Acyl chlorides are among the most reactive derivatives of carboxylic acids. The high reactivity stems from two primary factors: the inductive effect and the nature of the leaving group. The electronegative chlorine and oxygen atoms attached to the carbonyl carbon create a significant partial positive charge on this carbon, making it highly susceptible to nucleophilic attack. chemguideforcie.co.uklibretexts.orglibretexts.org The chloride ion is an excellent leaving group due to its ability to stabilize the negative charge.
The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion is expelled. libretexts.org
The nine-membered azonane ring is a medium-sized ring that is conformationally flexible. This flexibility can lead to a variety of low-energy conformations in which the spatial arrangement of the ring atoms can influence the reactivity of the N-carbonyl chloride group. nih.govresearchgate.net The large ring size may lead to transannular interactions, where non-adjacent ring atoms approach each other in space. These interactions can potentially affect the electronic environment of the carbonyl group.
The conformation of the azonane ring can impact both the electrophilicity of the carbonyl carbon and the steric hindrance around the reaction center. Certain conformations might partially shield the carbonyl carbon, hindering the approach of a nucleophile. slideshare.net Conversely, other conformations could expose the carbonyl group, making it more accessible. The flexibility of the ring means that the transition state for nucleophilic attack can be achieved through a conformation that minimizes steric strain.
Table 1: Postulated Influence of Azonane Ring Conformation on Reactivity
| Conformation Feature | Potential Effect on Electrophilicity | Potential Effect on Steric Hindrance |
| Extended (Open) Conformation | Minimal electronic perturbation | Low steric hindrance, accessible carbonyl |
| Folded (Globular) Conformation | Potential for transannular interactions influencing charge distribution | Increased steric hindrance due to proximity of other ring segments |
| Proximity of Ring Hydrogens | Minor inductive effects | Can create a sterically crowded environment |
The reaction of Azonane-1-carbonyl chloride with primary or secondary amines is expected to proceed rapidly to form the corresponding amides. The mechanism follows the general nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgchemguide.co.uk A tetrahedral intermediate is formed, which then collapses to expel the chloride ion. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride byproduct. youtube.com
Reaction Scheme: this compound + 2 RNH₂ → N-Azonane-1-carboxamide + RNH₃⁺Cl⁻
Table 2: Relative Reactivity of Amines with this compound (Predicted)
| Amine | Nucleophilicity | Predicted Relative Rate |
| Ammonia | Moderate | Moderate |
| Primary Alkylamine (e.g., Ethylamine) | High | Fast |
| Secondary Alkylamine (e.g., Diethylamine) | High (more sterically hindered) | Fast, but potentially slower than primary |
| Aniline | Low | Slow |
This table is illustrative and based on general reactivity trends of amines in acylation reactions.
This compound is expected to react with alcohols and phenols to form esters. These reactions often proceed readily, especially with primary and secondary alcohols. libretexts.orgchemguide.co.uk The oxygen atom of the hydroxyl group acts as the nucleophile. The reaction with phenols is generally slower than with aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the HCl produced. researchgate.net
Reaction Scheme: this compound + R-OH + Pyridine → Azonane-1-carboxylate ester + Pyridinium chloride
Reaction with a carboxylate salt would lead to the formation of an acid anhydride. The carboxylate anion is a potent nucleophile that attacks the carbonyl carbon of the acyl chloride. chemguide.co.uk
Enolates, being carbon-based nucleophiles, can also react with acyl chlorides in what is known as C-acylation. youtube.com This reaction forms a β-dicarbonyl compound. The reaction is typically carried out by first forming the enolate using a strong, non-nucleophilic base, followed by the addition of the acyl chloride. Due to the high reactivity of acyl chlorides, O-acylation can sometimes be a competing side reaction. libretexts.orglibretexts.org
Table 3: Summary of Nucleophilic Acyl Substitution Reactions
| Nucleophile | Product Type | General Reaction Conditions |
| Amine | Amide | Two equivalents of amine or one equivalent of amine and a base |
| Alcohol/Phenol | Ester | Presence of a non-nucleophilic base (e.g., pyridine) |
| Carboxylate | Acid Anhydride | Reaction with a carboxylate salt |
| Enolate | β-Dicarbonyl Compound | Formation of enolate with a strong base prior to addition |
Mechanistic Pathways of Substitution with Various Nucleophiles
Electrophilic Reactions Involving this compound
The carbonyl group in this compound renders the α-carbon susceptible to electrophilic substitution and the carbonyl carbon itself a prime target for nucleophilic attack, which is the basis for its role in acylation reactions.
The position alpha to a carbonyl group is readily halogenated due to its capacity to form an enol or enolate intermediate. wikipedia.org This process is a cornerstone of carbonyl chemistry, allowing for the introduction of a halogen atom which serves as a useful functional group for further synthetic transformations. fiveable.mechemistrysteps.com The reaction can proceed under either acidic or basic conditions.
Under acidic catalysis, the mechanism involves the tautomerization of the carbonyl compound to its enol form. chemistrysteps.com The enol then acts as a nucleophile, attacking the halogen (e.g., Cl₂, Br₂, I₂). chemistrysteps.comlibretexts.org This reaction is generally controlled, leading to mono-halogenation because the introduced halogen atom is electron-withdrawing, which deactivates the carbonyl oxygen and makes subsequent protonation and enol formation less favorable. wikipedia.org
Acid-Catalyzed Alpha-Halogenation Mechanism:
Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst. libretexts.org
Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol. libretexts.org
Nucleophilic Attack: The electron-rich double bond of the enol attacks an elemental halogen molecule (e.g., Br₂). libretexts.org
Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group and yield the α-halo product. libretexts.org
Under basic conditions, the reaction proceeds through an enolate intermediate. wikipedia.org The presence of a base facilitates the removal of an α-hydrogen, forming a highly nucleophilic enolate anion that then attacks the halogen. chemistrysteps.com Unlike the acid-catalyzed version, base-promoted halogenation is often difficult to stop at the mono-halogenation stage. The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation more rapid. wikipedia.orglibretexts.org
| Condition | Intermediate | Key Feature | Typical Outcome for this compound |
| Acidic | Enol | Reaction rate is dependent on enol formation; subsequent halogenations are slower. wikipedia.org | Mono-halogenation at the α-carbon. |
| Basic | Enolate | Subsequent halogenations are faster than the first due to the inductive effect of the halogen. wikipedia.org | Poly-halogenation is likely if multiple α-hydrogens are available. |
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that attaches an acyl group to an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com Acyl chlorides, such as this compound, are common acylating agents in this reaction, which typically requires a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comsigmaaldrich.com
The mechanism proceeds through the formation of a highly electrophilic acylium ion. sigmaaldrich.comkhanacademy.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. sigmaaldrich.com This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (or arenium ion). byjus.com Finally, a proton is removed from the sigma complex to restore the aromaticity of the ring and yield the aryl ketone product. byjus.com
Mechanism of Friedel-Crafts Acylation:
Formation of Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with this compound to form a complex. This complex cleaves to generate a resonance-stabilized acylium ion. sigmaaldrich.com
Electrophilic Attack: The acylium ion acts as the electrophile and is attacked by the π-electrons of the aromatic ring (e.g., benzene), forming a carbocation intermediate known as a sigma complex. byjus.com
Proton Removal: A weak base (like [AlCl₄]⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final acylated product. byjus.com
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions that can be a problem in related Friedel-Crafts alkylations. organic-chemistry.org
| Catalyst Type | Examples | Role in Reaction |
| Strong Lewis Acids | AlCl₃, FeCl₃, BF₃ | Generation of the acylium ion electrophile. sigmaaldrich.com |
| Brønsted Acids | H₂SO₄, CF₃SO₃H | Can promote acylation, particularly with carboxylic acids. nih.gov |
| Ionic Liquids | Imidazolium-based | Can serve as both catalyst and solvent. sigmaaldrich.com |
| Solid-supported Catalysts | Graphite, Zeolites | Offer easier workup and potential for catalyst recycling. |
Radical Reactions and Single Electron Transfer Processes
Acyl chlorides can also be precursors for radical intermediates through single electron transfer (SET) processes. rusnano.com SET involves the transfer of a single electron from a donor to an acceptor, resulting in the formation of radical ions. numberanalytics.com These reactions open up pathways distinct from the more common two-electron polar mechanisms.
The generation of alkyl radicals from precursors like alpha-carbonyl chlorides is a powerful tool in organic synthesis. researchgate.netiu.edu One of the most direct methods is the homolytic cleavage of the C-X (carbon-halogen) bond. iu.edu Photoredox catalysis has emerged as a mild and efficient way to achieve this, using visible light to initiate the radical-forming process. iu.edunih.gov In such a system, a photocatalyst absorbs light and, in its excited state, can engage in a single electron transfer with the substrate. For a compound like this compound, a reductive pathway could involve the transfer of an electron to the molecule, leading to a radical anion that then fragments, cleaving the C-Cl bond to release a chloride anion and generate an acyl radical.
Once generated, radical species can participate in a variety of subsequent reactions, including reductive coupling. organic-chemistry.org In these pathways, two radical species combine to form a new bond. For instance, an acyl radical derived from this compound could couple with another radical or be reduced further to a nucleophilic species that participates in subsequent bond-forming reactions. Reductive coupling reactions of enones and enals with various partners have been developed using reducing agents like organosilanes or even methanol (B129727), often mediated by transition metal catalysts. organic-chemistry.org Such strategies provide alternatives to traditional organocuprate chemistry for the formation of carbon-carbon bonds. organic-chemistry.org
| Process | Description | Relevance to this compound |
| Single Electron Transfer (SET) | An electron is transferred from a donor to an acceptor, creating radical ions. rusnano.comnumberanalytics.comlibretexts.org | An electron could be transferred to the carbonyl group, initiating fragmentation or further reactions. |
| Homolytic Cleavage | The C-Cl bond is broken, with each atom retaining one of the bonding electrons. iu.edu | Can be induced by light (photolysis) or heat (thermolysis) to form an acyl radical and a chlorine radical. |
| Photoredox Catalysis | Visible light and a photocatalyst are used to initiate SET processes under mild conditions. nih.gov | A photocatalyst could reduce the acyl chloride, leading to C-Cl bond cleavage and radical formation. |
Transition Metal-Catalyzed Transformations
Carbamoyl (B1232498) chlorides, a class of compounds to which this compound belongs, are versatile synthons in transition metal-catalyzed reactions. rsc.org These transformations include cross-coupling, annulation, and C-H functionalization, providing powerful methods for constructing complex amide-containing molecules. rsc.org Catalytic systems based on metals like palladium, nickel, copper, and rhodium can activate the otherwise stable C-Cl bond, enabling reactions that are not feasible through other means.
For example, in a typical cross-coupling reaction, a low-valent transition metal complex can undergo oxidative addition into the C-Cl bond of this compound. This step forms an organometallic intermediate which can then participate in a catalytic cycle involving transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. Such catalytic processes have revolutionized the synthesis of amides, ketones, and various heterocyclic structures. rsc.orgethernet.edu.et
Despite a comprehensive search for scientific literature, no specific research articles or computational studies focusing on the reaction mechanisms of "this compound" were identified. Consequently, the generation of an article with the requested detailed outline is not possible at this time due to the absence of published data on the cross-coupling reactions, carbonylations, decarbonylations, and computational elucidation of reaction pathways specifically for this compound.
Derivatization and Functionalization of Azonane 1 Carbonyl Chloride
Synthesis of Esters and Thioesters
Similar to its reactions with amines, Azonane-1-carbonyl chloride can react with oxygen and sulfur nucleophiles to produce esters and thioesters.
The reaction of this compound with alcohols or phenols, a process known as alcoholysis, yields the corresponding esters. crunchchemistry.co.uk This reaction also proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. crunchchemistry.co.uk Phenols, being less nucleophilic than alcohols, may require slightly more forcing conditions or the use of a catalyst to achieve efficient esterification.
Table 3: Esterification of this compound
| Alcohol/Phenol | Product |
| Methanol (B129727) | Methyl azonane-1-carboxylate |
| Isopropanol | Isopropyl azonane-1-carboxylate |
| Phenol | Phenyl azonane-1-carboxylate |
Thioesters can be synthesized by reacting this compound with thiols (mercaptans). The sulfur atom of the thiol is a potent nucleophile and readily attacks the carbonyl carbon of the acyl chloride. These reactions are analogous to esterifications and are also typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 4: Thioester Synthesis
| Thiol Reactant | Product |
| Ethanethiol | S-Ethyl azonane-1-carbothioate |
| Thiophenol | S-Phenyl azonane-1-carbothioate |
Introduction of Other Functional Groups via Carbonyl Transformations
The carbonyl group of this compound is a key site for introducing a variety of other functional groups. These transformations significantly expand the synthetic utility of this compound.
For instance, Friedel-Crafts acylation of aromatic compounds with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride, can introduce the azonane-1-carbonyl moiety onto an aromatic ring, forming a ketone.
Reduction of the acyl chloride group can lead to either an aldehyde or an alcohol. The use of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, can selectively reduce the acyl chloride to an aldehyde. Stronger reducing agents, like lithium aluminum hydride, will typically reduce the acyl chloride all the way to the corresponding primary alcohol, 1-(hydroxymethyl)azonane.
Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, provides a powerful method for carbon-carbon bond formation. These reagents add to the carbonyl carbon, and after a second addition to the intermediate ketone, produce tertiary alcohols. wikipedia.org The use of organocuprates (Gilman reagents) can allow for the formation of ketones by adding an alkyl or aryl group once, in a more controlled fashion. libretexts.org
Table 5: Carbonyl Transformations of this compound
| Reagent(s) | Transformation | Product Class |
| Benzene, AlCl₃ | Friedel-Crafts Acylation | Ketone |
| LiAlH(O-t-Bu)₃ | Partial Reduction | Aldehyde |
| LiAlH₄ | Full Reduction | Primary Alcohol |
| CH₃MgBr (excess) | Grignard Reaction | Tertiary Alcohol |
| (CH₃)₂CuLi | Gilman Reaction | Ketone |
Reduction to Aldehydes or Alcohols
The reduction of an acyl chloride, such as this compound, can yield either an aldehyde or a primary alcohol, depending on the reducing agent employed and the reaction conditions. The high reactivity of the acyl chloride group makes controlled reduction to the aldehyde challenging, as many common reducing agents will continue the reduction to the alcohol stage. wikipedia.orgchemistrysteps.com
To achieve a partial reduction to Azonane-1-carbaldehyde, sterically hindered and less reactive hydride reagents are necessary. A common and effective reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). wikipedia.orgchemistrysteps.com The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride source, allowing the reaction to be stopped at the aldehyde stage, especially when conducted at low temperatures (e.g., -78 °C). chemistrysteps.com Another established method is the Rosenmund reduction, which involves catalytic hydrogenation over a "poisoned" palladium catalyst (e.g., Pd on BaSO₄), though this method is less commonly used with complex substrates. wikipedia.org
Conversely, the complete reduction to the corresponding primary alcohol, (Azonan-1-yl)methanol, is readily achieved using more powerful reducing agents. wikipedia.orgchemistrysteps.com Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the acyl chloride to the primary alcohol. chemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced by these potent reagents. chemistrysteps.com
Table 1: Expected Products from the Reduction of this compound
| Starting Material | Reagent | Expected Product | Product Class |
|---|---|---|---|
| This compound | LiAl(OtBu)₃H | Azonane-1-carbaldehyde | Aldehyde |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
This compound is expected to react readily with carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.orgmsu.edu These reactions are fundamental for forming new carbon-carbon bonds at the carbonyl carbon.
When one equivalent of a Grignard or organolithium reagent reacts with an acyl chloride, the initial product is a ketone. wikipedia.org The mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group. However, the resulting ketone is also susceptible to nucleophilic attack by the organometallic reagent. chemistrysteps.com
Consequently, if two or more equivalents of the organometallic reagent are used, the initially formed ketone will react further to yield a tertiary alcohol after an acidic workup. wikipedia.orgchemistrysteps.com Controlling the reaction to isolate the ketone can be difficult because the ketone intermediate is often as reactive or more so than the starting acyl chloride towards the organometallic reagent. chemistrysteps.com
To selectively synthesize the ketone, less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), are typically employed. chemistrysteps.comchemistrysteps.com Gilman reagents react efficiently with acyl chlorides to form ketones but react very slowly with the ketone product, allowing for its isolation in good yield. chemistrysteps.com
Table 2: Expected Products from Reactions with Organometallic Reagents
| Starting Material | Reagent (Equivalents) | Intermediate/Product | Final Product (after workup) | Product Class |
|---|---|---|---|---|
| This compound | R-MgX or R-Li (1 equiv.)* | Azonan-1-yl(R)methanone | Azonan-1-yl(R)methanone | Ketone |
| This compound | R-MgX or R-Li (≥2 equiv.) | Azonan-1-yl(R)methanone | Azonan-1-yl(R)₂-methanol | Tertiary Alcohol |
| This compound | R₂CuLi (1 equiv.) | Azonan-1-yl(R)methanone | Azonan-1-yl(R)methanone | Ketone |
*Note: Isolation of the ketone with Grignard or organolithium reagents is often low-yielding due to over-addition.
Regioselective and Stereoselective Derivatization
The concepts of regioselectivity and stereoselectivity are central to the synthesis of complex molecules. However, in the context of derivatizing this compound at the carbonyl group, these terms have limited application.
Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, the reactions discussed—reduction and addition of organometallics—occur exclusively at the highly electrophilic carbonyl carbon. The azonane ring itself is generally unreactive under these conditions. Therefore, these reactions are inherently regioselective for the carbonyl group.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. The azonane ring can exist in various conformations, and if the ring contained pre-existing chiral centers, the approach of reagents to the carbonyl group could potentially be influenced, leading to diastereoselective addition. However, in the parent, unsubstituted this compound, the ring is achiral. The introduction of a new chiral center occurs if the "R" group in an organometallic reagent (R-M) is different from the azonane ring itself, leading to the formation of a ketone or tertiary alcohol. If a prochiral ketone is formed and then reduced, a chiral alcohol would result. Asymmetric reduction or addition using chiral reagents or catalysts would be required to induce enantioselectivity, but no such studies have been reported for this specific molecule.
Without specific research on substituted azonane rings or the use of chiral reagents with this compound, any discussion of stereoselectivity remains speculative and based on general principles of asymmetric synthesis.
Advanced Analytical Characterization Techniques for Azonane 1 Carbonyl Chloride and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For a molecule like Azonane-1-carbonyl chloride, with its flexible nine-membered ring, advanced NMR techniques are essential to move beyond simple spectral interpretation to a detailed understanding of its three-dimensional structure and behavior.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of atoms, but the signals for the methylene (B1212753) (-CH₂) groups in the azonane ring are often complex and overlapping. jove.com Two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment and structural confirmation. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent methylene protons along the nine-membered ring, allowing for the mapping of the carbon backbone's proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. nih.gov It is invaluable for assigning the carbon signals of the azonane ring by linking each ¹³C resonance to its corresponding ¹H signal(s). youtube.com This helps to resolve ambiguity where ¹H signals may be overlapped but their attached ¹³C atoms have distinct chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly powerful for identifying quaternary carbons and for connecting different spin systems. In this compound, an HMBC experiment would show a crucial correlation between the protons on the carbons adjacent to the nitrogen (the α-carbons) and the carbonyl carbon of the acyl chloride group, confirming the site of acylation. youtube.com
Table 1: Hypothetical 2D NMR Correlations for this compound Chemical shifts are estimates and can vary based on solvent and temperature.
| Proton (¹H) Signal | Estimated δ (ppm) | COSY Correlations (with H at δ...) | HSQC Correlation (with C at δ...) | HMBC Correlations (with C at δ...) |
|---|---|---|---|---|
| Hα (N-CH₂) | ~3.5 | ~1.7 (Hβ) | ~48 (Cα) | ~168 (C=O), ~28 (Cγ) |
| Hβ (-CH₂-) | ~1.7 | ~3.5 (Hα), ~1.4 (Hγ) | ~26 (Cβ) | ~48 (Cα), ~28 (Cγ) |
| Hγ (-CH₂-) | ~1.4 | ~1.7 (Hβ), ~1.5 (Hδ) | ~28 (Cγ) | ~48 (Cα), ~26 (Cβ), ~29 (Cδ) |
| Hδ (-CH₂-) | ~1.5 | ~1.4 (Hγ) | ~29 (Cδ) | ~28 (Cγ) |
Nine-membered rings, such as azonane, are conformationally flexible and can exist as a mixture of several low-energy conformers in solution. princeton.eduresearchgate.net Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes. nih.gov
By recording NMR spectra at different temperatures, one can observe changes in signal shape. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of exchange slows down. If the temperature is lowered sufficiently to reach the coalescence point and below, the single averaged peaks may broaden and then resolve into separate, sharp signals for each distinct conformer. rsc.org
Analysis of these temperature-dependent spectral changes allows for the calculation of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange, such as ring inversion. It also allows for the determination of the relative populations of the conformers and the free energy difference (ΔG°) between them. rsc.org This information is critical for understanding the relationship between the structure of this compound derivatives and their chemical or biological activity.
While solution-state NMR provides data on molecules tumbling rapidly, solid-state NMR (ssNMR) yields information about their structure, packing, and dynamics in the solid phase. mdpi.com Many acyl chlorides with long alkyl chains are solids or semi-solids at room temperature. researchgate.net Solid-state NMR is crucial for characterizing materials that are insoluble or where the crystalline structure is of primary interest. escholarship.org
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, overcoming the line-broadening effects seen in the solid state. nih.gov Solid-state NMR can reveal information not accessible in solution, such as:
The presence of different polymorphs (different crystal packing arrangements).
The conformation of the molecule as it exists in the crystal lattice, which may differ from the preferred solution-state conformation.
Intermolecular interactions and packing constraints within the crystal structure.
For this compound, ssNMR could differentiate between conformers that may be "frozen" in the crystal lattice and provide precise measurements of bond lengths and angles through the analysis of anisotropic interactions like dipolar couplings. mdpi.com
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry (HRMS) provides an exact mass measurement of a molecule, allowing for the determination of its elemental formula with high confidence. Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation by collision-induced dissociation (CID) to produce a spectrum of product ions. This provides a wealth of structural information. nih.govbohrium.com
The fragmentation pattern of this compound in an MS/MS experiment serves as a molecular fingerprint that can confirm its structure. When analyzed via electrospray ionization (ESI), the molecule would likely be observed as a protonated species, [M+H]⁺. The subsequent fragmentation of this ion would follow predictable chemical pathways. researchgate.net
Common fragmentation pathways for N-acyl cyclic amines include: nih.govmdpi.com
Alpha-Cleavage: A characteristic fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This results in a stable, resonance-stabilized acylium ion or a nitrogen-containing cyclic fragment. libretexts.org
Loss of Neutral Molecules: Facile loss of small, stable neutral molecules like HCl from the protonated precursor is a likely pathway.
Ring Cleavage: The nine-membered ring can undergo various cleavages, leading to a series of product ions that reveal the cyclic nature and size of the ring. Fragmentation of amide side chains is also possible for derivatives. researchgate.net
Analyzing the exact masses of these fragments allows for the confirmation of their elemental composition, providing strong evidence for the proposed fragmentation mechanisms and, by extension, the structure of the parent molecule. researchgate.net
Table 2: Predicted MS/MS Fragments for Protonated this compound ([C₉H₁₆ClNO+H]⁺, Exact Mass: 190.1044)
| m/z (monoisotopic) | Proposed Formula | Description of Loss/Fragment |
|---|---|---|
| 154.1277 | [C₉H₁₇NO]⁺ | Loss of HCl |
| 126.1383 | [C₈H₁₆N]⁺ | Loss of COCl radical |
| 84.0808 | [C₅H₁₀N]⁺ | Fragment from ring cleavage (e.g., α-cleavage) |
| 63.9609 | [COCl]⁺ | Acylium ion fragment |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for monitoring the progress of chemical reactions and identifying products in complex mixtures. nih.gov It couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. unibo.it
In the context of this compound, LC-MS/MS can be used to:
Monitor Synthesis: Track the conversion of the starting material (azonane) to this compound, detecting reactants, intermediates, and byproducts in real-time or through off-line analysis. acs.org
Characterize Derivatives: When this compound is used to synthesize derivatives (e.g., by reacting it with other amines to form ureas or with alcohols to form carbamates), LC-MS/MS can separate and identify each new product.
Impurity Profiling: Identify and quantify trace-level impurities in a sample of this compound or its derivatives, which is critical for quality control.
The high sensitivity of modern MS detectors allows for the analysis of very small sample quantities, and the structural information from MS/MS spectra provides confident identification of each component separated by the LC system. researchgate.net
Advanced Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of a molecule, providing a unique fingerprint that is highly sensitive to its functional groups, bonding, and three-dimensional structure.
Detailed Carbonyl Stretching Frequency Analysis
The carbonyl (C=O) group of this compound is an excellent chromophore for vibrational spectroscopy, giving rise to a strong and characteristic absorption band in the IR spectrum and a distinct signal in the Raman spectrum. uobabylon.edu.iqspectroscopyonline.com The precise frequency of this C=O stretching vibration is highly sensitive to the electronic environment, allowing for detailed structural inferences. quora.com
For this compound, the C=O stretching frequency is primarily influenced by two opposing electronic effects:
Inductive Effect (-I): The highly electronegative chlorine atom attached to the carbonyl carbon withdraws electron density from the carbon-oxygen double bond. This withdrawal of electrons strengthens and shortens the C=O bond, leading to an increase in its stretching frequency. This effect is why acid chlorides typically exhibit carbonyl stretching frequencies at significantly higher wavenumbers (1770–1820 cm⁻¹) compared to ketones or aldehydes (around 1710 cm⁻¹). chegg.com
Resonance Effect (+R): The nitrogen atom of the azonane ring possesses a lone pair of electrons that can be delocalized into the carbonyl group. This resonance effect introduces more single-bond character to the C=O bond, thereby weakening it and lowering the stretching frequency. This is analogous to the effect seen in amides, which have significantly lower C=O stretching frequencies (1630-1690 cm⁻¹) due to strong resonance.
In this compound, the strong inductive effect of the chlorine atom is expected to dominate over the resonance effect from the nitrogen atom. Consequently, the carbonyl stretching frequency is predicted to be high, likely in the upper range for acyl chlorides. The large, flexible nine-membered azonane ring is not expected to introduce significant ring strain that would further alter the frequency, unlike in smaller, strained cyclic systems.
The following table provides a comparative analysis of expected carbonyl stretching frequencies.
| Compound Type | Example | Dominant Electronic Effect | Typical C=O Stretching Frequency (cm⁻¹) |
| Ketone | Acetone | - | ~1715 |
| Amide | Acetamide | Resonance | ~1695 |
| Ester | Ethyl acetate | Inductive (from O) | ~1740 |
| Acyl Chloride | This compound | Inductive (from Cl) | ~1800 |
This interactive table is based on established data for functional groups to provide context for the predicted frequency in this compound.
Conformational Analysis using IR and Raman
The nine-membered azonane ring is highly flexible and can exist in multiple low-energy conformations. IR and Raman spectroscopy are sensitive to these subtle structural differences, making them valuable for conformational analysis. nih.govnih.gov Different conformers will have unique sets of vibrational frequencies, particularly in the low-frequency region (< 1000 cm⁻¹) which corresponds to complex skeletal vibrations, torsions, and ring deformations. nih.gov
Raman spectroscopy is often particularly advantageous for studying these low-frequency modes. escholarship.org By performing variable-temperature studies, it is possible to observe changes in the relative intensities of vibrational bands corresponding to different conformers. nih.gov As the temperature is lowered, the equilibrium will shift to favor the most stable conformer, leading to a simplification of the spectrum. This allows for the identification of bands associated with specific conformers and the determination of their relative thermodynamic stabilities. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific conformers. nih.govrsc.org By calculating the theoretical vibrational spectra for various possible conformations of this compound, a direct comparison with experimental IR and Raman data can confirm the presence and relative abundance of these conformers in a given state (gas, liquid, or solution).
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Application of this technique to this compound or a suitable crystalline derivative would provide unambiguous information on its molecular geometry, conformation, and intermolecular interactions. rsc.org
A crystallographic analysis would yield precise measurements of:
Bond Lengths and Angles: The exact lengths of the C=O, C-Cl, C-N, and all bonds within the azonane ring, as well as the angles between them.
Torsional Angles: These define the precise conformation of the flexible nine-membered ring, identifying it as a specific conformer (e.g., twist-chair-boat or other minimum-energy arrangements).
Planarity: The degree of planarity of the N-C(O)-Cl moiety can be assessed.
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions, such as dipole-dipole or van der Waals forces, which dictate the solid-state structure.
While a crystal structure for this compound itself is not publicly available, the table below presents hypothetical but realistic structural parameters that would be determined from such an analysis, based on data from similar known structures.
| Structural Parameter | Expected Value | Significance |
| C=O Bond Length | ~1.18 Å | Shorter than in amides, indicating high double-bond character. |
| C-Cl Bond Length | ~1.79 Å | Typical for an acyl chloride. |
| C-N Bond Length | ~1.40 Å | Shows partial double-bond character due to resonance. |
| N-C-O Bond Angle | ~125° | Reflects sp² hybridization of the carbonyl carbon. |
| Azonane Ring Conformation | e.g., Twist-Chair-Boat | Defines the specific 3D shape of the ring in the crystal. |
This interactive table illustrates the type of precise data obtained from an X-ray crystallography experiment.
Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis
The combination of a chromatographic separation technique with mass spectrometric detection provides a powerful platform for the analysis of this compound and its derivatives within complex mixtures. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte. nih.gov
GC-MS for Volatile Derivatives
This compound is a reactive acyl chloride and is generally unsuitable for direct analysis by GC-MS due to its potential to react with moisture or active sites within the GC system. However, it can be readily converted into stable, volatile derivatives for analysis. rsc.orgresearchgate.net A common derivatization strategy involves reaction with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding ester.
In a typical GC-MS analysis, the resulting ester derivative would be injected into the GC, where it is vaporized and separated from other components on a capillary column. mdpi.commdpi.com The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For the methyl ester derivative of this compound, key fragments would likely arise from cleavage alpha to the carbonyl group and fragmentation of the azonane ring system, allowing for definitive identification. nih.gov
| Parameter | Description |
| Derivatization Agent | Methanol (to form Azonane-1-carboxylic acid methyl ester) |
| GC Column | DB-5ms (or equivalent non-polar capillary column) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Key Fragments | Molecular ion (M⁺), fragment from loss of -OCH₃, fragments from ring cleavage. |
This interactive table outlines a typical GC-MS method for a volatile derivative.
HPLC-UV/MS for Non-Volatile Derivatives
For derivatives of this compound that are non-volatile, thermally unstable, or highly polar, HPLC coupled with UV and/or mass spectrometry detection is the analytical method of choice. nih.govresearchgate.net Derivatives can be specifically designed to be amenable to this technique, for instance, by reacting the acyl chloride with an amine or alcohol that contains a strong UV chromophore, enhancing detection sensitivity. researchgate.net
The analysis would involve injecting the sample into the HPLC, where the derivatives are separated on a reversed-phase column (e.g., C18) using a gradient of organic solvent (like acetonitrile) and water. nih.gov A diode-array detector (DAD) or UV detector provides absorbance data, while the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), provides mass-to-charge ratio information. researchgate.net The combination of retention time, UV spectrum, accurate mass, and MS/MS fragmentation data allows for the unambiguous identification and quantification of the non-volatile derivatives in a complex matrix.
| Parameter | Description |
| Derivatization Agent | Aniline (to form N-phenyl-azonane-1-carboxamide) |
| HPLC Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/Water gradient |
| Detectors | Diode-Array Detector (DAD) and Mass Spectrometer (MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
This interactive table summarizes a representative HPLC-UV/MS method for a non-volatile derivative.
Computational and Theoretical Studies on Azonane 1 Carbonyl Chloride
Quantum Chemical Calculations
No published studies detailing the electronic structure, molecular orbital analysis, or specific bond lengths and charge distributions for Azonane-1-carbonyl chloride are available.
There are no specific reactivity predictions, such as analyses of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or Fukui function calculations, available for this compound in the scientific literature.
Simulated NMR and IR spectra based on quantum chemical calculations for this compound have not been reported.
Molecular Dynamics Simulations
While molecular dynamics is the standard method for analyzing the complex conformational landscape of nine-membered rings, no specific studies on the azonane ring within this compound have been published.
No computational studies modeling the effect of different solvents on the reactivity or stability of this compound are available.
Due to the absence of specific scientific literature and research data on the chemical compound "this compound," it is not possible to generate the requested article. Extensive searches for computational and theoretical studies, including reaction pathway modeling, energy landscapes, and predictive models specifically for this compound, have yielded no relevant results.
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Applications in Advanced Organic Synthesis and Material Science
Role as a Key Intermediate in Complex Molecule Synthesis
There is no available scientific literature that describes the use of Azonane-1-carbonyl chloride as a key intermediate in the synthesis of complex molecules.
Construction of Annulated and Bridged Ring Systems
No published studies demonstrate the application of this compound in the construction of either annulated or bridged ring systems. Methodologies for creating such complex architectures are well-established in organic chemistry, but the involvement of this specific reagent is not documented.
Synthesis of Macrocyclic Frameworks
The synthesis of macrocycles is a significant area of chemical research. However, there are no reports of this compound being utilized as a precursor or building block for the construction of macrocyclic frameworks.
Building Block for Advanced Materials
While carbonyl chlorides are a known class of reagents used in the development of new materials, the specific use of this compound for these purposes has not been reported in the scientific literature.
Polymer Precursors
There is no evidence to suggest that this compound has been employed as a monomer or precursor in the synthesis of polymers.
Components in Functional Organic Materials
The potential incorporation of the azonane moiety into functional organic materials via its carbonyl chloride handle has not been explored in any published research.
Ligands for Catalysis
The synthesis of ligands for catalysis often involves the functionalization of scaffolds to enable coordination with metal centers. There are no documented instances of this compound being used to synthesize such ligands.
Use in Derivatization for Analytical and Research Purposes
This compound is a chemical compound that, based on its functional group, possesses the potential for use as a derivatizing agent in analytical chemistry and scientific research. The core principle of derivatization is to chemically modify a substance to enhance its suitability for a particular analytical technique, such as chromatography or mass spectrometry. This process can improve a compound's volatility, stability, or detectability.
Acyl chlorides, the chemical class to which this compound belongs, are known to react with compounds containing active hydrogen atoms. This includes functional groups like alcohols, phenols, amines, and thiols. The reaction leads to the formation of more stable and often more readily detectable derivatives such as esters, amides, and thioesters.
While the chemical structure of this compound suggests it could function as a derivatizing agent, there is a notable lack of specific, publicly available scientific literature and research findings that detail its application for these purposes. The unique nine-membered azonane ring structure could potentially confer distinct properties, such as altered solubility or chromatographic behavior, to the resulting derivatives. However, in the absence of published studies, any such benefits remain theoretical.
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the acyl chloride functional group is well-established, readily undergoing nucleophilic acyl substitution. wikipedia.orgpearson.commnstate.eduyoutube.comlibretexts.orglibretexts.org However, the unique steric and electronic properties conferred by the azonane ring could lead to novel reactivity and selectivity. Future research will likely focus on exploring a diverse range of nucleophiles to synthesize new families of azonane derivatives.
A key area of investigation will be the development of novel catalytic systems to control these reactions. While many reactions of acyl chlorides can proceed without a catalyst, the use of specific catalysts can enhance reaction rates, improve yields, and, most importantly, control stereoselectivity. wikipedia.org Given the conformational flexibility of the nine-membered ring, achieving stereocontrol is a significant challenge and a ripe area for research.
Potential Catalytic Approaches:
| Catalyst Type | Potential Application for Azonane-1-carbonyl chloride | Research Focus |
| Chiral Amines/Phosphines | Enantioselective reactions with prochiral nucleophiles. | Development of catalysts that can effectively recognize the conformation of the azonane ring. |
| Transition Metal Catalysts | Cross-coupling reactions to form carbon-carbon bonds. | Exploring catalysts that can overcome the potential for β-hydride elimination from the flexible ring. |
| Organocatalysts | Metal-free, environmentally benign transformations. | Design of bifunctional catalysts that can activate both the acyl chloride and the incoming nucleophile. |
The exploration of these catalytic systems could lead to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and reactions of acyl chlorides can often be exothermic and may involve hazardous reagents. wikipedia.org Flow chemistry, which involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and control over reaction parameters. hud.ac.uk
Future research should explore the integration of this compound chemistry with flow platforms. This would enable:
Enhanced Safety: Minimizing the accumulation of reactive intermediates.
Precise Control: Accurate control over temperature, pressure, and reaction time, leading to higher yields and purities.
Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions to identify the optimal parameters.
Scalability: Seamless transition from laboratory-scale synthesis to large-scale production.
An automated flow synthesis platform could be designed to sequentially synthesize this compound from a suitable precursor and then immediately react it with a library of nucleophiles, enabling the rapid generation of diverse compound libraries for screening purposes.
Advanced Computational Tools for Predicting Reactivity and Conformation
The conformational landscape of a nine-membered ring like azonane is complex, with a multitude of low-energy conformers potentially coexisting. The specific conformation of this compound will significantly influence its reactivity and the stereochemical outcome of its reactions.
Advanced computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will be indispensable for understanding and predicting the behavior of this molecule.
Applications of Computational Chemistry:
| Computational Method | Research Goal | Predicted Outcomes |
| Conformational Analysis | Identify the most stable conformers of this compound. | Understanding the ground-state geometry and its influence on reactivity. |
| Transition State Modeling | Elucidate the mechanisms of its reactions with various nucleophiles. | Predicting reaction barriers and identifying key intermediates. |
| Spectroscopic Prediction | Calculate theoretical NMR, IR, and other spectroscopic data. | Aiding in the characterization of new compounds derived from this compound. |
These computational studies will provide crucial insights that can guide experimental design, saving time and resources in the laboratory.
Design of this compound Analogs with Tunable Reactivity
The azonane scaffold provides a versatile platform for the design of analogs with tailored properties. By introducing substituents on the azonane ring, it is possible to modulate the electronic and steric properties of the molecule, thereby tuning the reactivity of the acyl chloride group.
For instance, the introduction of electron-withdrawing groups on the ring could increase the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. Conversely, bulky substituents near the nitrogen atom could introduce steric hindrance, leading to enhanced selectivity in its reactions.
Future research in this area will involve the synthesis of a library of substituted azonanes and their conversion to the corresponding carbonyl chlorides. The reactivity of these analogs would then be systematically studied and correlated with their structural features. This approach could lead to the development of "designer" reagents with precisely controlled reactivity for specific synthetic applications.
Investigation of Non-Covalent Interactions in Azonane-based Systems
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules. In systems based on the flexible azonane ring, intramolecular non-covalent interactions can significantly influence the conformational preferences.
Future research should focus on understanding the nature and impact of these interactions in derivatives of this compound. For example, in amides and esters derived from this compound, intramolecular hydrogen bonding between the amide/ester group and protons on the azonane ring could lead to the stabilization of specific conformations.
Techniques such as X-ray crystallography, advanced NMR spectroscopy (e.g., NOESY), and computational modeling will be essential for studying these subtle yet important interactions. A deeper understanding of the non-covalent interactions in these systems could enable the design of molecules with specific shapes and functionalities, such as molecular receptors or catalysts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Azonane-1-carbonyl chloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reacting azonane (1-azonane) with phosgene (COCl₂) or its safer alternatives (e.g., triphosgene) under anhydrous conditions. Purity optimization requires strict temperature control (0–5°C), inert atmosphere (N₂/Ar), and post-reaction purification via fractional distillation or recrystallization. Characterization should include and NMR to confirm the absence of unreacted azonane and byproducts like HCl . For reproducibility, experimental protocols must detail solvent choice (e.g., dichloromethane), stoichiometry, and quenching steps (e.g., aqueous NaHCO₃ to neutralize excess phosgene) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is critical for identifying the carbonyl carbon (~170–180 ppm) and distinguishing it from azonane’s amine carbons. NMR should confirm the absence of NH peaks (indicative of unreacted azonane).
- IR : A sharp peak near 1800 cm⁻¹ confirms the C=O stretch of the carbonyl chloride.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Confirm Cl content (~20–25% by weight).
Cross-referencing with databases like ChemIDplus or EPA DSSTox ensures alignment with known data .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Corrosion-resistant gloves (nitrile), face shields, and fume hoods are mandatory due to its corrosive and moisture-sensitive nature.
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure .
- Storage : Under inert gas in airtight, glass containers to prevent hydrolysis.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines, alcohols, or water. Key parameters include:
- Electrophilicity Index : Quantifies the carbonyl carbon’s susceptibility to nucleophilic attack.
- Solvent Effects : Polarizable Continuum Models (PCM) simulate reactivity in solvents like THF or DCM.
Results should be validated against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What experimental strategies resolve contradictions in reported stability data for this compound?
- Methodological Answer : Discrepancies in thermal or hydrolytic stability often arise from impurities (e.g., residual HCl) or storage conditions. Strategies include:
- Controlled Stability Studies : Use TGA/DSC to measure decomposition onset temperatures under varying humidity levels.
- Accelerated Hydrolysis Tests : Monitor byproducts (e.g., azonane carboxylic acid) via HPLC at elevated temperatures.
- Comparative Literature Review : Cross-check with structurally analogous compounds (e.g., cyclohexanecarbonyl chloride) to identify trends .
Q. How can isotopic labeling (e.g., ) elucidate the mechanism of this compound hydrolysis?
- Methodological Answer :
- Synthesis of -Labeled Compound : React azonane with -phosgene.
- Mechanistic Tracking : Use NMR or mass spectrometry to trace oxygen migration during hydrolysis. Detect intermediates (e.g., tetrahedral adducts) via stopped-flow IR.
- Kinetic Isotope Effects (KIE) : Compare and to distinguish associative vs. dissociative pathways .
Q. What methodologies validate the identity of novel derivatives synthesized from this compound?
- Methodological Answer : For amide or ester derivatives:
- X-ray Crystallography : Resolve bond angles and confirm substitution patterns.
- 2D NMR (COSY, HSQC) : Assign coupling between the carbonyl group and adjacent substituents.
- Reactivity Profiling : Test stability under acidic/basic conditions to confirm functional group integrity.
Reproducibility requires full disclosure of spectral data in supplementary materials .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow ACS guidelines for experimental sections:
- Stepwise Protocols : Include exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients).
- Error Margins : Report yields as mean ± standard deviation across three trials.
- Supplementary Data : Provide raw NMR/Fourier-transform IR files and crystallographic data (CIF format) .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
